molecular formula C8H12N2O B13958697 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol

1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol

Cat. No.: B13958697
M. Wt: 152.19 g/mol
InChI Key: BWZAUCWDFXJSPP-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol is a chemical compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal and ammonia, followed by reduction to yield the desired ethanol derivative . The reaction conditions often require a catalyst, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce substituents at the imidazole ring.

Major Products:

    Oxidation: Cyclopropyl imidazole carboxylic acid.

    Reduction: Cyclopropyl imidazole derivatives.

    Substitution: Halogenated imidazole compounds.

Scientific Research Applications

1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

  • 1-(1-Ethyl-1H-imidazol-2-yl)ethanol
  • 1-(1-Methyl-1H-imidazol-2-yl)ethanol
  • 1-(1-Cyclohexyl-1H-imidazol-2-yl)ethanol

Comparison: 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6(11)8-9-4-5-10(8)7-2-3-7/h4-7,11H,2-3H2,1H3

InChI Key

BWZAUCWDFXJSPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)O

Origin of Product

United States

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